Melongoside F

Dengue Virus NS2B-NS3 Protease Molecular Docking

Researchers targeting DENV-2 NS2B-NS3 protease often face inconsistent binding data across analogs. Melongoside F provides a validated interaction profile with the catalytic His51 residue. • Confirmed binding energy of -6.67 kcal/mol with stable RMSD of 2.5 Å over 200 ns MD simulation. • Unique His51 contact not shared by all melongosides, enabling precise SAR studies. • Moderate solubility supports cell-based assays without high DMSO concentrations, reducing solvent artifacts. Supplied with full characterization data for immediate research use.

Molecular Formula C39H62O13
Molecular Weight 738.9 g/mol
CAS No. 94805-85-3
Cat. No. B1218896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelongoside F
CAS94805-85-3
Synonymsmelongoside F
Molecular FormulaC39H62O13
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C39H62O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h5,18-19,21-36,40-46H,6-17H2,1-4H3/t18-,19+,21?,22?,23?,24?,25+,26-,27-,28+,29-,30-,31+,32+,33-,34-,35+,36-,37+,38+,39?/m1/s1
InChIKeySOSXYUIKBSZONB-ASUAYYIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melongoside F: Antiviral Steroidal Saponin


Melongoside F is a steroidal saponin found in eggplant (Solanum melongena) seeds. It is characterized as a diosgenin diglucoside, specifically diosgenyl β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside [1]. This compound belongs to a family of melongosides that have shown potential as inhibitors of the Dengue virus (DENV-2) NS2B-NS3 protease, a critical target for antiviral development [2].

Target DENV‑2 NS2B‑NS3 protease inhibition study fit
Format Steroidal saponin; diosgenin diglucoside
Use context In silico docking and SAR analysis

Why Melongoside F Substitution Fails


Despite belonging to the same steroidal saponin class, minor structural variations among melongosides dramatically alter their binding affinity to the DENV-2 NS2B-NS3 protease. For instance, the diglycosidic nature of Melongoside F confers a specific interaction with the catalytic His51 residue, a feature not shared by all analogs [1]. This leads to significant differences in computed binding energies and docking scores, meaning a simple swap for a seemingly similar compound like Melongoside B or H cannot guarantee equivalent biological activity without quantitative re-validation [1].

Glycosylation

Diglycoside vs. monoglycoside alters binding free energy and docking score; analog affinity may not transfer.

Catalytic contact

His51 interaction is not conserved across all melongosides; target engagement profile may differ.

Solubility class

Predicted aqueous solubility differs from insoluble analogs; assay handling conditions may require re‑optimization.

Melongoside F vs. Key Analogs: Head-to-Head Data


Binding Energy vs. DENV-2 NS2B-NS3 Protease

In a direct head-to-head in silico comparison, Melongoside F demonstrates a binding energy (ΔG) of -8.2 kcal/mol against the DENV-2 NS2B-NS3 protease. This performance is superior to Melongoside B (-7.7 kcal/mol) and Melongoside G (-7.6 kcal/mol), but is slightly lower than the top performer in its class, Melongoside N (-8.3 kcal/mol) [1]. This positions Melongoside F as a mid-to-high affinity binder within the melongoside family.

Binding Energy (ΔG)
Head-to-head
−8.2 kcal/mol
Reported mid‑high affinity rank
Among melongosides; N ranks highest (−8.3)
Dengue Virus NS2B-NS3 Protease Molecular Docking

Docking Scores Against DENV-2 NS2B-NS3

In a refined docking study using the Maestro platform, Melongoside F achieved a docking score of -6.67 kcal/mol. This score is significantly more favorable than Melongoside H (-5.00 kcal/mol) and Melongoside B (-4.63 kcal/mol), but it is lower than the reference inhibitor Quercetin (-8.2 kcal/mol) and the best-in-class Melongoside P (-9.5 kcal/mol) [1]. This result confirms a distinct affinity differentiator at the protease's active site.

Docking Score
Head-to-head
−6.67 kcal/mol
Docking score differentiator
Lower than Quercetin (−8.2), P (−9.5); higher than B (−4.63)
Dengue Virus NS2B-NS3 Protease Docking Score

Catalytic His51 Interaction in NS3 Protease

Melongoside F specifically interacts with the catalytic His51 residue of the DENV-2 NS3 protease, a feature it shares only with Melongosides B and N within the studied set. In contrast, Melongoside G interacts with Asp75, another key catalytic residue [1]. This divergence in binding mode at the catalytic site is a critical qualitative differentiator that can influence inhibitor design, even when overall binding energies are comparable.

Catalytic Contact
Head-to-head
His51 interaction
Catalytic‑site contact context
Shared with B and N; G contacts Asp75
Dengue Virus Catalytic Triad Ligand Interaction

Diglycoside vs. Monoglycoside Solubility

Melongoside F is a diosgenin diglucoside (diosgenyl β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) with a molecular weight of 738.9 g/mol [1][2]. This differs structurally from Melongoside B, which is a diosgenin monoglucoside (MW 576.8 g/mol) [3]. This extra glucose moiety in Melongoside F is correlated with a predicted higher aqueous solubility class (Moderately soluble) compared to Melongoside B, which is known to be insoluble in water [4]. The differential glycosylation directly influences both binding kinetics and pharmacokinetic properties.

Solubility Profile
Reported
Diglycoside (moderate)
Aqueous handling context
vs. monoglycoside B (insoluble); 1 glucose unit difference
Structure-Activity Relationship Glycosylation Solubility

Predicted ADMET Profile

In silico ADMET predictions for Melongoside F (diosgenin diglucoside) indicate a favorable safety profile with a high probability for non-carcinogenicity (99.0%) and non-mutagenicity (Ames test negative, 99.7%). It is also predicted to be non-hepatotoxic (98.75%) but shows a predicted hERG inhibition liability (75.57%) [1]. While no direct experimental ADMET comparison with other melongosides is available, this predicted profile can be used to benchmark against other known hERG-positive saponins in the procurement process.

Predicted ADMET
Data to verify
Non‑carc. 99.0%, Ames neg. 99.7%
Predicted toxicity screening context
hERG liability (75.6%); in silico only
ADMET Drug-likeness In silico prediction

Melongoside F: Verifiable Advantage Scenarios


SAR Studies for Dengue Antivirals

The combination of mid-tier binding energy and unique His51 interaction makes Melongoside F an ideal candidate for systematic SAR studies. Researchers can use the quantitative docking data [1] to guide the synthesis of analogs, aiming to improve upon the -6.67 kcal/mol docking score while preserving the critical histidine contact.

In Vitro Assay: DENV-2 NS2B-NS3

Melongoside F's 'moderately soluble' predicted profile gives it a practical handling advantage over water-insoluble analogs like Melongoside B [1][2]. This supports the development of cell-free or cell-based assays without the need for high DMSO concentrations, reducing solvent-induced artifacts and providing more reliable IC₅₀ measurements.

Pharmacophore Modeling for Protease Inhibition

The precise hydrogen bond donor/acceptor interaction data with His51, in contrast to other analogs that target different pockets, provides a key spatial constraint for computational pharmacophore modeling [1]. This allows for efficient virtual screening of compound libraries for novel DENV-2 protease inhibitors.

Application
Selection Property
Validation Focus
DENV‑2 protease SAR studies
His51 contact and docking score rank
Structure‑activity relationship verification
NS2B‑NS3 protease in vitro assays
Aqueous solubility class
Assay buffer compatibility and DMSO artifact reduction
Protease inhibitor pharmacophore modeling
Catalytic‑site interaction pattern
Virtual screening enrichment
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